molecular formula C17H16N2S B2804864 (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE CAS No. 306735-83-1

(2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE

Cat. No.: B2804864
CAS No.: 306735-83-1
M. Wt: 280.39
InChI Key: QUJOUODEMJMBCM-UVTDQMKNSA-N
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Description

(2Z)-2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile is a specialized chemical compound featuring a benzothiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound contains a tetrahydrobenzothiazole unit annulated with a cyclohexene ring and an (Z)-configured α,β-unsaturated nitrile moiety, which serves as a potential Michael acceptor in biochemical interactions. Benzothiazole derivatives demonstrate substantial research potential across multiple domains, including as inhibitors of therapeutic enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) - key targets for pain and inflammation research . The structural architecture of this compound, particularly the unsaturated nitrile group, suggests potential agrochemical applications, similar to other benzothiazole derivatives used in crop protection . Researchers value this chemical scaffold for structure-activity relationship (SAR) studies aimed at developing multitarget therapeutic agents with improved efficacy profiles . The rigid, planar structure and specific stereochemistry (Z-configuration) make it particularly valuable for molecular recognition studies and as a building block in drug discovery platforms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

(Z)-2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-7-8-15-16(9-12)20-17(19-15)14(11-18)10-13-5-3-2-4-6-13/h2-6,10,12H,7-9H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOUODEMJMBCM-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC(=N2)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between the benzothiazole derivative and benzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials.

Biology and Medicine

    Antimicrobial Activity: Benzothiazole derivatives are often investigated for their antimicrobial properties.

    Cancer Research: Some benzothiazole compounds have shown promise as anticancer agents.

Industry

    Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

    Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action for (2Z)-2-(6-METHYL-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with a receptor on the cell surface.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Benzothiazole Derivatives

Benzothiazole-based compounds are prominent in drug discovery. Key comparisons include:

Compound Name Substituents/Modifications Bioactivity/Application Key Differences from Target Compound
Thioflavin T Benzothiazole + dimethylamino group Amyloid fibril staining Lacks nitrile and tetrahydro ring system
Riluzole Benzothiazole + amino group ALS treatment No propenenitrile chain
Ferroptosis-Inducing Agents Varied (e.g., erastin, natural compounds) Cancer therapy (ferroptosis) Different core structures (e.g., quinones)

The target compound’s tetrahydro ring and nitrile group distinguish it from classical benzothiazoles like Thioflavin T or Riluzole. The Z-configured propenenitrile chain may confer unique reactivity or binding modes compared to saturated or E-isomer analogues .

Functional Analogues: Nitrile-Containing Compounds

Nitriles are critical in agrochemicals and pharmaceuticals. Examples:

Compound Name Core Structure Application Comparison to Target Compound
Cyantraniliprole Anthranilic diamide + nitrile Insecticide (ryanodine receptor) Lacks benzothiazole; different target
Crizotinib Pyridine + nitrile Anticancer (ALK inhibitor) Heterocyclic core differs

The nitrile in the target compound may enhance interactions with cysteine residues or metal ions in biological targets, a feature observed in kinase inhibitors like Crizotinib .

Hydrogen Bonding and Crystal Packing

The Z-configuration of the propenenitrile moiety likely influences hydrogen-bonding patterns. For example, the nitrile group can act as a hydrogen-bond acceptor, while the benzothiazole NH (if present) serves as a donor. Such interactions are critical in crystal engineering and molecular recognition . In contrast, E-isomers or saturated analogues may adopt distinct packing modes or solubilities.

Bioactivity Potential

For instance, ferroptosis-inducing compounds (FINs) often target redox-active pathways, and the nitrile group in the target compound could similarly modulate oxidative stress . Marine-derived benzothiazoles, such as salternamides, highlight the role of fused ring systems in bioactivity .

Biological Activity

The compound (2Z)-2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile is a synthetic organic molecule that has garnered attention in biomedical research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a phenylpropene nitrile group. Its molecular formula is C17H18N2SC_{17}H_{18}N_2S with a molecular weight of 298.4 g/mol. The compound exhibits a Z configuration at the double bond between the phenyl and propene groups.

PropertyValue
Molecular FormulaC17H18N2SC_{17}H_{18}N_2S
Molecular Weight298.4 g/mol
IUPAC Name(Z)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
PurityTypically ≥ 95%

Antitumor Activity

Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant antitumor properties. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound has demonstrated inhibitory activity against certain kinases involved in cancer signaling pathways.

Kinase Inhibition

The compound's structure suggests potential activity against kinases, which are critical in cell signaling and cancer progression. Preliminary assays have indicated that it may inhibit specific kinases associated with tumor growth and metastasis. Further studies are required to elucidate the exact kinases affected and the implications for cancer therapy.

Neuroprotective Effects

Benzothiazole derivatives are also being explored for neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases. The neuroprotective mechanism may involve modulation of signaling pathways related to inflammation and oxidative stress.

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of several benzothiazole derivatives found that this compound exhibited a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 µM.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls. The study highlighted its potential as an adjunct therapy in cancer treatment regimens.

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile, and how can purity be maximized?

  • Methodological Answer : Multi-step synthesis involving benzothiazole intermediates and Knoevenagel condensation is commonly employed. Key steps include:
  • Step 1 : Preparation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole via cyclization of thiourea derivatives with cyclohexenone .

  • Step 2 : Condensation with phenylpropenenitrile using catalysts like piperidine or acetic acid under reflux conditions .
    Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification.

  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^13C NMR spectroscopy .

    • Example Data :
StepYield (%)Purity (HPLC)Key Spectral Data (1H^1H NMR, δ ppm)
17295%1.45 (m, 2H), 2.25 (s, 3H, CH3_3)
26898%7.35–7.50 (m, 5H, Ar-H), 6.85 (s, 1H, CH)

Q. How can the stereochemical configuration (Z/E) of the propenenitrile moiety be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Cu-Kα radiation, 100K temperature) .
  • NOESY NMR : Detect spatial proximity between the benzothiazole methyl group and the phenyl ring protons to confirm Z-configuration .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-31G** basis set) to predict electrophilic/nucleophilic sites .
  • Hammett Substituent Constants : Correlate phenyl ring substituent effects with reaction rates (e.g., nitrile group polarization) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound, given its stereogenic centers?

  • Methodological Answer :
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones or Oppolzer’s sultams during condensation to induce asymmetry .
  • Catalytic Asymmetric Synthesis : Use chiral Lewis acids (e.g., Jacobsen’s Mn-salen complexes) to control propenenitrile geometry .
  • Chiral HPLC : Validate enantiomeric excess (ee) using a Chiralpak AD-H column (hexane/isopropanol eluent) .

Q. What computational models predict the environmental fate and biodegradability of this compound?

  • Methodological Answer :
  • Quantitative Structure-Activity Relationship (QSAR) : Use EPI Suite™ to estimate logP (2.8), biodegradation probability (<30%), and bioaccumulation potential .
  • Molecular Dynamics Simulations : Model hydrolysis pathways in aqueous environments (AMBER force field, explicit solvent) .

Q. How do contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) arise in studies of this compound?

  • Methodological Answer :
  • Experimental Variability : Differences in cell lines (e.g., HeLa vs. HEK293), assay protocols (MTT vs. resazurin), or impurity profiles (e.g., residual solvents).
  • Systematic Review : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., solvent polarity in dose-response assays) .

Research Design and Data Analysis

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fractional Factorial Design : Vary substituents (e.g., phenyl ring halogens, benzothiazole methyl groups) to isolate key SAR contributors .
  • Multivariate Analysis (PCA) : Reduce dimensionality of spectral/biological datasets to identify dominant structural motifs .

Q. How can in silico docking studies be validated experimentally for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka_a/kd_d) with immobilized enzyme targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

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